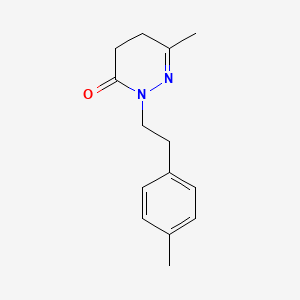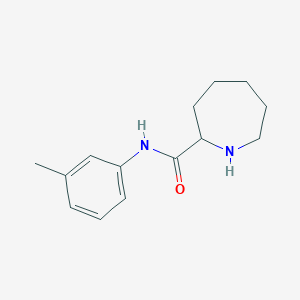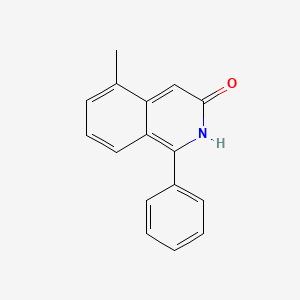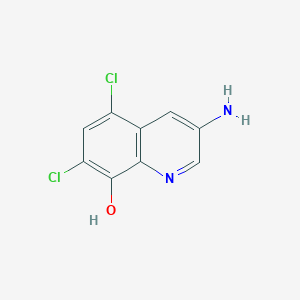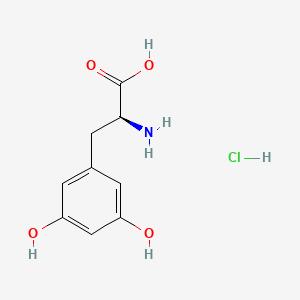
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride is a chemical compound known for its significant role in various scientific research fields. It is a derivative of phenylglycine and is characterized by the presence of two hydroxyl groups on the phenyl ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dihydroxybenzaldehyde and glycine.
Condensation Reaction: The aldehyde group of 3,5-dihydroxybenzaldehyde reacts with the amino group of glycine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as crystallization and recrystallization are employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenylglycine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in various biochemical pathways and its interaction with enzymes.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with metabotropic glutamate receptors, particularly mGluR1 and mGluR5.
Pathways: It modulates the signaling pathways associated with these receptors, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dihydroxyphenylglycine: A similar compound with hydroxyl groups at the same positions on the phenyl ring.
3,4-Dihydroxyphenylalanine (DOPA): Another similar compound with hydroxyl groups at different positions.
Uniqueness
(S)-2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to interact with metabotropic glutamate receptors sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C9H12ClNO4 |
|---|---|
Peso molecular |
233.65 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3,5-dihydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO4.ClH/c10-8(9(13)14)3-5-1-6(11)4-7(12)2-5;/h1-2,4,8,11-12H,3,10H2,(H,13,14);1H/t8-;/m0./s1 |
Clave InChI |
KIRCZYGWZLSWMY-QRPNPIFTSA-N |
SMILES isomérico |
C1=C(C=C(C=C1O)O)C[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C1=C(C=C(C=C1O)O)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)


![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)



![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
![6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)
